3-(Pentadec-10-enyl)catechol
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Overview
Description
3-(Pentadec-10-enyl)catechol, also known as litreol, is a catechol carrying a pentadecenyl substituent at position 3 . It has a molecular formula of C21H34O2 .
Synthesis Analysis
The synthesis of this compound involves several steps, including a Barbier coupling reaction, the conversion of protecting group from methyl ether to acetonylidene, and a Wittig reaction . The compounds produced have been confirmed by 1H NMR, 13C NMR, and MS (or HRMS) techniques .Scientific Research Applications
Allergenic Properties :
- Gambaro et al. (1986) identified 3-(pentadec-10-enyl)-catechol as a major allergenic principle in the toxic Chilean plant Lithraea caustica, indicating its potential role in allergic reactions (Gambaro, Chamy, von Brand, & Garbarino, 1986).
- Urzúa et al. (2011) also found this compound in the epicuticular components of Lithrea caustica, suggesting its role in allergen release control (Urzúa, Sotes, & Echeverría, 2011).
Anti-Angiogenesis Activity :
- A study by Yang et al. (2013) demonstrated that 3-[(Z)-Pentadec-8-enyl]catechol (GQ-5) has anti-angiogenesis activity, potentially useful in cancer treatment (Yang, He, Cheng, & Jiang, 2013).
Inhibition of Lipoxygenases :
- Muñoz-Ramirez et al. (2020) investigated derivatives of Lithrea caustica, including (Z)-3-(pentadec-10'-enyl)-catechol, for their inhibitory activities against soybean and human lipoxygenases, highlighting potential anti-inflammatory applications (Muñoz-Ramirez, Torrent-Farías, Mascayano-Collado, & Urzúa-Moll, 2020).
Cancer Cell Viability and Apoptosis :
- Russo et al. (2009) showed that litreol, a variant of 3-(pentadecyl-10-enyl-catechol), can inhibit the viability of human cancer cells, suggesting its potential as an anticancer agent (Russo, Cardile, De Ioannes, & Garbarino, 2009).
Synthesis and Characterization :
- Tyman et al. (2002) described the synthesis of 3-[(Z)-pentadec-8-enyl] catechol, providing insights into its chemical properties and potential applications in various fields (Tyman, Schofield, & Khor, 2002).
Characterization in Poison Ivy Allergens :
- Keil et al. (1944, 1945) explored the role of pentadecylcatechols, including 3-(pentadec-10-enyl)-catechol, in poison ivy hypersensitivity, highlighting its significance in allergic responses (Keil, Wasserman, & Dawson, 1944), (Keil, Wasserman, & Dawson, 1945).
Mechanism of Action
Urushiols, including 3-(Pentadec-10-enyl)catechol, are known to cause severe contact dermatitis mediated by CD8+ effector T-cells and downregulated by CD4+ T-cells . They promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 . This interruption of the mitochondrial electron transport chain is an important mechanism by which urushiols initiate the allergic response .
Properties
CAS No. |
83532-37-0 |
---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-[(Z)-pentadec-10-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h5-6,15,17-18,22-23H,2-4,7-14,16H2,1H3/b6-5- |
InChI Key |
WXZPKABXYFJVLD-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)O |
SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O |
Synonyms |
3-(pentadec-10-enyl)catechol litreol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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